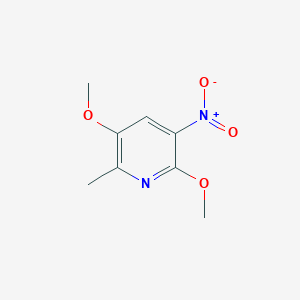
2,5-Dimethoxy-6-methyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethoxy-6-methyl-3-nitropyridine is a chemical compound belonging to the class of nitropyridines Nitropyridines are pyridine derivatives that contain one or more nitro groups attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-6-methyl-3-nitropyridine typically involves the nitration of 2,5-dimethoxy-6-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration or decomposition of the starting material .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-6-methyl-3-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Nitroso derivatives: Formed by partial reduction of the nitro group.
Hydroxylamine derivatives: Formed by further reduction of nitroso derivatives.
Scientific Research Applications
2,5-Dimethoxy-6-methyl-3-nitropyridine has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential use in the development of new drugs due to its unique chemical properties.
Materials Science: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2,5-Dimethoxy-6-methyl-3-nitropyridine involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. These interactions can lead to changes in cellular function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-6-nitropyridine: Similar structure but with different substitution pattern.
2-Amino-6-methyl-3-nitropyridine: Contains an amino group instead of a methoxy group.
Uniqueness
2,5-Dimethoxy-6-methyl-3-nitropyridine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in organic synthesis and materials science .
Properties
CAS No. |
112163-02-7 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2,5-dimethoxy-6-methyl-3-nitropyridine |
InChI |
InChI=1S/C8H10N2O4/c1-5-7(13-2)4-6(10(11)12)8(9-5)14-3/h4H,1-3H3 |
InChI Key |
DJZOZORHXFWVFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C(=N1)OC)[N+](=O)[O-])OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


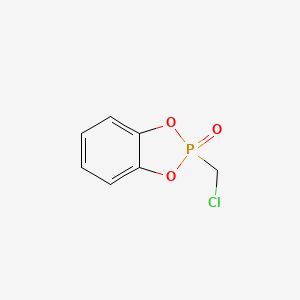
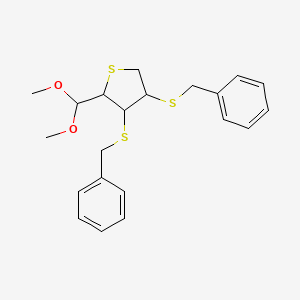

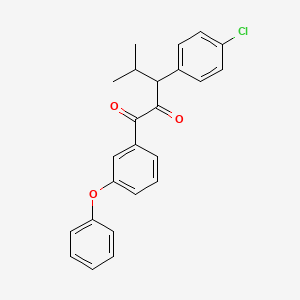

![3,3-Difluoro-2-selenabicyclo[2.2.1]hept-5-ene](/img/structure/B14309405.png)
![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
![N-(2-{[(3-Bromopyridin-2-yl)methyl]sulfanyl}ethyl)-3-nitro-1H-pyrrol-2-amine](/img/structure/B14309418.png)
silane](/img/structure/B14309420.png)
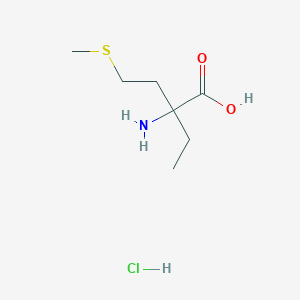
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
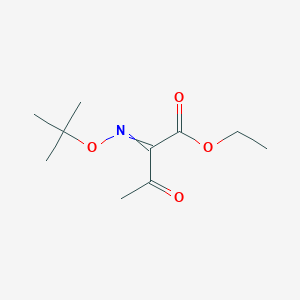
![[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid](/img/structure/B14309459.png)

